2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Overview
Description
2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound that features a piperidine ring substituted with a bromo-trimethylphenoxy group
Preparation Methods
The synthesis of 2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2,3,5-trimethylphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with 2,6-dimethylpiperidine under suitable conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-2,6-dimethylpiperidine
- 1-[(4-chloro-2,3,5-trimethylphenoxy)acetyl]-2,6-dimethylpiperidine
- 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-2,6-diethylpiperidine These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2,3,5-trimethylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-11-9-16(14(4)15(5)18(11)19)22-10-17(21)20-12(2)7-6-8-13(20)3/h9,12-13H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUMWIFUQKXSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C(=C(C(=C2)C)Br)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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